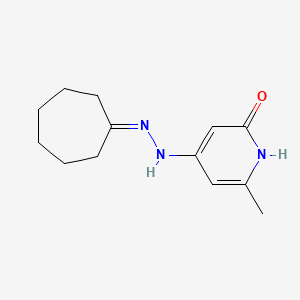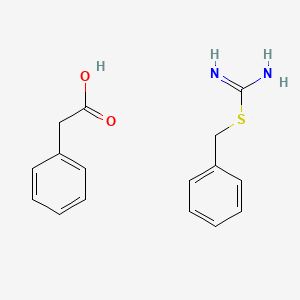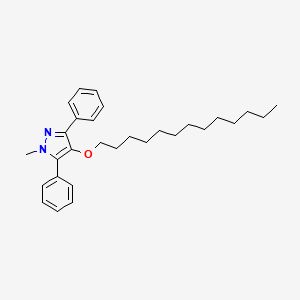![molecular formula C23H32N2O B14594976 (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-74-2](/img/structure/B14594976.png)
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its unique substituents: a hexyloxy group on one phenyl ring and a 2-methylbutyl group on the other. These substituents can influence the compound’s physical and chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:
Formation of the Hexyloxyphenyl Intermediate: This can be achieved through a Williamson ether synthesis, where 4-bromophenol reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form 4-(hexyloxy)phenol.
Formation of the 2-Methylbutylphenyl Intermediate: This involves the alkylation of 4-bromophenyl with 2-methylbutyl bromide under similar conditions to form 4-(2-methylbutyl)phenol.
Diazotization and Coupling: The final step involves the diazotization of the two intermediates followed by a coupling reaction to form the azobenzene compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium dithionite, resulting in the formation of the corresponding hydrazine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a photoresponsive material due to its ability to undergo reversible photoisomerization, making it useful in molecular switches and light-driven actuators.
Biology: Investigated for its potential in controlling biological processes through light activation, such as in optogenetics.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Wirkmechanismus
The primary mechanism by which (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This change in configuration can alter the compound’s physical and chemical properties, such as polarity and molecular shape, which in turn can affect its interactions with other molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound without any substituents.
Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as methyl, ethyl, or methoxy groups.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can impart distinct properties such as increased hydrophobicity and altered electronic effects. These properties can enhance its performance in applications like photoresponsive materials and biological systems .
Eigenschaften
CAS-Nummer |
60692-74-2 |
|---|---|
Molekularformel |
C23H32N2O |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(4-hexoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene |
InChI |
InChI=1S/C23H32N2O/c1-4-6-7-8-17-26-23-15-13-22(14-16-23)25-24-21-11-9-20(10-12-21)18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3 |
InChI-Schlüssel |
RVHTVBHTVIJZTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)






![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
